molecular formula C11H6ClN3 B3019863 6-Chloro-[2,2'-bipyridine]-5-carbonitrile CAS No. 946385-03-1

6-Chloro-[2,2'-bipyridine]-5-carbonitrile

Cat. No.: B3019863
CAS No.: 946385-03-1
M. Wt: 215.64
InChI Key: FDWQSLAEIHNJEU-UHFFFAOYSA-N
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Description

6-Chloro-[2,2’-bipyridine]-5-carbonitrile is a derivative of bipyridine, a class of compounds known for their coordination chemistry and applications in various fields. This compound features a chlorine atom at the 6th position and a nitrile group at the 5th position on the bipyridine ring, making it a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[2,2’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the reaction between 2,6-dichloropyridine and 2-bromo-6-methylpyridine under catalytic conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[2,2’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

    Redox: Metal complexes and oxidizing or reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications.

Scientific Research Applications

6-Chloro-[2,2’-bipyridine]-5-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-[2,2’-bipyridine]-5-carbonitrile primarily involves its ability to coordinate with metal centers. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, influencing the reactivity and selectivity of the reactions they catalyze .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-[2,2’-bipyridine]-5-carbonitrile is unique due to its specific substitution pattern, which enhances its reactivity and coordination ability. The presence of the chlorine and nitrile groups allows for further functionalization and tuning of its properties for specific applications.

Properties

IUPAC Name

2-chloro-6-pyridin-2-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-8(7-13)4-5-10(15-11)9-3-1-2-6-14-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWQSLAEIHNJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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